molecular formula C21H42O4 B134282 2-Stearoylglycerol CAS No. 621-61-4

2-Stearoylglycerol

Cat. No. B134282
CAS RN: 621-61-4
M. Wt: 358.6 g/mol
InChI Key: YQEMORVAKMFKLG-UHFFFAOYSA-N
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Description

2-Stearoylglycerol is a diacylglycerol (DAG) molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols like 2-stearoylglycerol typically consist of a glycerol backbone with two fatty acid chains attached to the first and second carbon atoms. These molecules are key intermediates in the biosynthesis of triglycerides and phospholipids and are also involved in the activation of certain protein kinases, which are crucial for signal transduction pathways within cells .

Synthesis Analysis

The synthesis of specific diacylglycerol molecules, such as 2-stearoylglycerol, can be achieved through enzymatic processes. For instance, stearoyl-CoA desaturase (SCD) is an enzyme that is involved in the biosynthesis of monounsaturated fatty acids, which are components of diacylglycerols. The activity of SCD is a critical factor in the regulation of plasma triglyceride levels, as demonstrated by studies on human and mouse models of hypertriglyceridemia . Additionally, the preparation of radiolabeled diacylglycerol species for research purposes, such as 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol, can be accomplished using phospholipase C to hydrolyze specific phospholipids at an organic-aqueous interface, yielding high-purity diacylglycerols .

Molecular Structure Analysis

The molecular structure of diacylglycerols like 2-stearoylglycerol is characterized by the presence of two fatty acid chains that can vary in their degree of saturation. This variation can lead to difficulties in chain packing, especially when a saturated chain is positioned next to an unsaturated chain, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG). The presence of different fatty acids can result in marked polymorphism due to the chains attempting to find suitable packing configurations .

Chemical Reactions Analysis

Diacylglycerols undergo various chemical reactions that are essential for cellular functions. For example, they can be hydrolyzed by specific lipases to produce monoacylglycerols, which are signaling molecules that can interact with cannabinoid receptors. The hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase to produce 2-O-arachidonoylglycerol (2-AG) is an example of such a reaction, highlighting the role of diacylglycerols as precursors to bioactive lipids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. In the case of sn-SODG, the presence of both saturated and unsaturated chains leads to complex chain conformation, disorder, and instability, resulting in polymorphism. Differential scanning calorimetry, X-ray diffraction, and NMR studies have revealed multiple phases in both dry and hydrated states, indicating that hydration can partly stabilize the interactions between the chains. The various phases exhibit different packing arrangements, such as hexagonal, triclinic parallel, and orthorhombic perpendicular chain packing, which are indicative of the complex behavior of these molecules .

Scientific Research Applications

1. Enzymatic Assay Development

2-Stearoylglycerol is used in the development of fluorescence assays for enzyme inhibition studies. A study by van der Wel et al. (2015) describes a natural substrate-based fluorescence assay for diacylglycerol lipase α (DAGL-α), employing 1-stearoyl-2-arachidonoyl-sn-glycerol as a natural substrate. This method facilitates real-time monitoring of DAGL-α activity and is advantageous over traditional radiometric and LC/MS-based methods.

2. Polymorphism in Triacylglycerols

The polymorphic transformations of various triacylglycerols, including those related to 2-stearoylglycerol, are a significant focus in scientific research. A study by Yano et al. (1999) examines the polymorphic transitions in saturated-unsaturated mixed acid triacylglycerols, providing insights into the conformational ordering process of different acyl chains.

3. Impact on Lipid Bilayer Structure

Research by Zidovetzki et al. (1993) explores the effects of 1-stearoyl,2-sn-arachidonoylglycerol (SAG) on lipid bilayer structure, using 2H-NMR spectroscopy. This study contributes to understanding how certain substances impact the structural integrity of lipid membranes.

4. Role in Obesity and Diabetes

The expression of genes like stearoyl-CoA desaturase 1 (SCD1) in conditions like obesity and type 2 diabetes is another area of interest. Hulver et al. (2005) demonstrated that elevated SCD1 expression in skeletal muscle correlates with abnormal lipid metabolism, suggesting a potential therapeutic target for these conditions.

5. Triglyceride Metabolism Studies

In the study of triglyceride metabolism, 2-stearoylglycerol-related compounds serve as important models. For instance, Soma et al. (1992) used 13C nuclear magnetic resonance spectroscopy to investigate triglyceride metabolism in cells, providing critical insights into how different fatty acids are processed and stored in cellular structures.

properties

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873440
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Stearoylglycerol

CAS RN

621-61-4
Record name 2-Monostearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Stearoylglycerol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Monostearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
J Yano, K Sato, F Kaneko, DM Small, DR Kodali - Journal of lipid research, 1999 - ASBMB
Polymorphic transformations in two saturated-unsaturated mixed acid triacylglycerols, SOS (sn-1,3-distearoyl-2-oleoylglycerol) and OSO (sn-1,3-dioleoyl-2-stearoylglycerol), have been …
Number of citations: 0 www.jlr.org
T Koyano, I HACHIYA, K SATO - Journal of Japan Oil Chemists' …, 1993 - jstage.jst.go.jp
Explanation has been made for thermo-rheological properties of mixture systems of 1, 3-dioleoy1-2-stearoylglycerol(OSO)/cocoa butter, and dark chocolate involving OSO. A OSO/…
Number of citations: 0 www.jstage.jst.go.jp
WL Roberts, JJ Myher, A Kuksis… - … and biophysical research …, 1988 - Elsevier
… About 96% of the total was alkylacylglycerol, of which sn -1- stearyl -2- stearoylglycerol , sn -1- stearyl -2- oleoylglycerol and sn -1- oleyl -2- stearoylglycerol accounted for 69%, 13% …
Number of citations: 0 www.sciencedirect.com
BC Mortimer, WJ Simmonds, SJ Cockman… - … et Biophysica Acta (BBA …, 1990 - Elsevier
… emulsions containing 1,3-dioleoyl-2-stearoylglycerol (OSO) are removed from plasma more … glycerol 2position could be reproduced by incorporating 2-stearoylglycerol (MS) in a triolein …
Number of citations: 0 www.sciencedirect.com
V Filip, J Smidrkal, M Stepanek - Oléagineux, Corps gras, Lipides, 2001 - ocl-journal.org
… , 1,3-dicaprinoyl-2-stearoylglycerol, 1,2-dilauroyl-3stearoylglycerol, 1,3-dilauroyl-2-stearoylglycerol, 1,2-dimyristoyl-3-stearoylglycerol, 1,3-dimyristoyl2-stearoylglycerol. The model fatty …
Number of citations: 0 www.ocl-journal.org
BC Mortimer, MA Kenrick, DJ Holthouse… - … et Biophysica Acta (BBA …, 1992 - Elsevier
… As the stearoyl ether and oleoyl ether are resistant to hydrolysis this strategy eliminates the possibility of lipolysis of the 2-stearoylglycerol produced by the action of lipoprotein lipase on .…
Number of citations: 0 www.sciencedirect.com
G Casparrini, MG Horning, EC Horning - Analytical Letters, 1968 - Taylor & Francis
… The major product from a bovine phosphatidyl serine fraction was found to be 1 -stearoyl-2-oleoylglycerol TMSi ether (the isomeric structure l-oleoyl2 - stearoylglycerol TMSi ether may …
Number of citations: 0 www.tandfonline.com
FO Ayorinde, E Elhilo, C Hlongwane… - Journal of the …, 1999 - Wiley Online Library
… 1,3-Dioleoyl-2-stearoylglycerol and 1,2dioleoyl-3-palmitoylglycerol were used as calibration … 1,3-Dioleoyl-2-stearoylglycerol (SOO) and 1,2-dioleoyl-3-palmitoylglycerol (POO), obtained …
Number of citations: 0 aocs.onlinelibrary.wiley.com
X Zhang, B Gao, F Qin, H Shi, Y Jiang… - Journal of agricultural …, 2013 - ACS Publications
… A Fourier transform infrared spectroscopy (FT-IR) analysis of sn-1,2-stearoylglycerol (DSG) at 25 and 120 C suggested the possible involvement of an ester carbonyl group in forming 3-…
Number of citations: 0 pubs.acs.org
A Radhakrishnan, N Kumar, CC Wright… - Journal of Biological …, 2014 - ASBMB
… These two domains seemingly cooperate to bind an inducing ligand that we identified as 2-stearoylglycerol, which is a fatty acid glycerol ester. The structure also suggests that the …
Number of citations: 0 www.jbc.org

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